Positional Selectivity: C5 Substitution Preserves Kinase Inhibitory Activity; C7 Substitution Abolishes It
Hunt et al. (2004) established that in the pyrrolo[2,1-f][1,2,4]triazine scaffold, substitution at C5 or C6 maintains biological activity, while substitution at C7 eliminates it entirely [1]. This binary positional tolerance map directly distinguishes 5-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine (C5-Br) from its 7-bromo-4-methoxy regioisomer (C7-Br, CAS 2697147-99-0). The finding was subsequently reinforced by Schroeder et al. (2008), who demonstrated that C5-substituted pyrrolotriazines achieve single-digit nanomolar Met kinase inhibition and bind in an ATP-competitive manner as confirmed by X-ray crystallography [2].
| Evidence Dimension | Biological activity retention upon substitution |
|---|---|
| Target Compound Data | C5-substituted pyrrolo[2,1-f][1,2,4]triazines: activity maintained (EGFR, VEGFR-2, Met kinase inhibition confirmed) |
| Comparator Or Baseline | C7-substituted pyrrolo[2,1-f][1,2,4]triazines: activity abolished |
| Quantified Difference | Binary: activity present (C5) vs. activity absent (C7) |
| Conditions | Biochemical kinase inhibition assays (EGFR, VEGFR-2); cellular proliferation (DiFi human colon tumor cells, HUVEC); Met kinase X-ray crystallography (PDB 3c1x) |
Why This Matters
Procuring the 5-bromo regioisomer is mandatory for any medicinal chemistry program targeting kinase inhibition via C5 elaboration; the 7-bromo regioisomer cannot substitute without total loss of biological activity.
- [1] Hunt JT, Mitt T, Borzilleri R, et al. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template. J Med Chem. 2004;47(16):4054-4059. doi:10.1021/jm049892u View Source
- [2] Schroeder GM, An Y, Cai ZW, et al. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase. Bioorg Med Chem Lett. 2008;18(6):1945-1949. doi:10.1016/j.bmcl.2008.01.121 View Source
